8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The primary targets of 8-Benzyloxycarbonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The interaction with its targets and the resulting changes would depend on the specific biological activities of the tropane alkaloids that this compound is associated with .
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it can be inferred that it may affect similar biochemical pathways.
Result of Action
Given its structural similarity to tropane alkaloids , it can be inferred that it may have similar effects.
Biochemical Analysis
Biochemical Properties
The 8-azabicyclo[3.2.1]octane scaffold, which is a central part of 8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tropane alkaloids, which this compound is a part of, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid can be compared with other similar compounds, such as:
8- (Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid: This compound has a similar structure but contains a Boc (tert-butoxycarbonyl) protecting group instead of the benzyloxycarbonyl group.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications .
Properties
IUPAC Name |
8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)13-8-6-12-7-9-14(13)17(12)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSRMXMIGCGQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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